molecular formula C23H25NO4 B312165 3,4,5-triethoxy-N-(1-naphthyl)benzamide

3,4,5-triethoxy-N-(1-naphthyl)benzamide

Cat. No.: B312165
M. Wt: 379.4 g/mol
InChI Key: ZHIVDRZVDIUSML-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(1-naphthyl)benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene core and a 1-naphthylamine substituent. The compound’s structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3–4, estimated) and a polar surface area influenced by the ethoxy and amide groups.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C23H25NO4/c1-4-26-20-14-17(15-21(27-5-2)22(20)28-6-3)23(25)24-19-13-9-11-16-10-7-8-12-18(16)19/h7-15H,4-6H2,1-3H3,(H,24,25)

InChI Key

ZHIVDRZVDIUSML-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Physicochemical Properties

The table below highlights key differences between 3,4,5-triethoxy-N-(1-naphthyl)benzamide and analogous compounds:

Compound Name Molecular Formula Substituents (Benzamide Core + Amine) logP Key Features
3,4,5-Triethoxy-N-(1-naphthyl)benzamide C₂₄H₂₅NO₄ Triethoxy + 1-naphthyl ~3.5⁺ High lipophilicity; bulky aromatic substituent.
3,4,5-Triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide (Y030-5440) C₁₅H₁₉N₃O₄S Triethoxy + thiadiazole 2.36 Lower logP due to heterocyclic amine; moderate solubility.
3,4,5-Triethoxy-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]benzamide C₂₅H₃₁N₃O₄ Triethoxy + imidazole-propyl ~3.2⁺ Flexible alkyl linker; potential for hydrogen bonding via imidazole.
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide C₂₈H₃₂N₂O₂ Methoxy + tert-butyl/pyridyl ~4.1⁺ High steric hindrance; dual aromatic systems.

⁺Estimated based on substituent contributions.

Key Observations:
  • Lipophilicity : The 1-naphthyl substituent increases logP compared to heterocyclic amines (e.g., thiadiazole in Y030-5440) .
  • Solubility: Triethoxy groups improve aqueous solubility relative to trimethoxy or non-polar analogs (e.g., describes a trimethoxy derivative with higher logP).
  • Steric Effects : Bulky substituents like 1-naphthyl or tert-butyl () may hinder binding in enzyme-active sites but enhance selectivity for hydrophobic pockets.
Enzyme Inhibition
  • PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives in ) show ~70–79% inhibition at 100 μM, attributed to hydrophobic interactions. The 1-naphthyl group’s bulk may mimic these effects but with reduced conformational flexibility .
  • Hyaluronidase Inhibition: Lipophilicity correlates with enhanced activity (). 3-substitution) is critical .
Therapeutic Potential
  • Ischemia/Reperfusion Injury : A structurally simplified benzamide derivative () reduced infarct size by ~30–40%, likely via antioxidant or anti-inflammatory mechanisms. The triethoxy groups in the target compound may enhance radical-scavenging capacity .

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